

Application Notes and Protocols: Semi-synthesis of Noratherosperminine from Atherosperminine

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Compound of Interest

Compound Name: Noratherosperminine

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Abstract

Noratherosperminine, the N-demethylated analogue of the aporphine alkaloid atherosperminine, is a valuable compound for further pharmacological investigation and drug development. This document provides a detailed protocol for the semi-synthesis of **Noratherosperminine** from atherosperminine via N-demethylation. The primary method described utilizes α -chloroethyl chloroformate, a widely employed and effective reagent for the N-demethylation of tertiary amines, including alkaloids.[1] An alternative two-step method involving N-oxidation followed by reductive demethylation is also presented. These protocols are based on established chemical transformations for analogous alkaloid structures, providing a robust starting point for laboratory synthesis.

Introduction

Atherosperminine is a tertiary N-methyl aporphine alkaloid. The removal of the N-methyl group to yield **Noratherosperminine** (also known as N-demethylatherosperminine) is a key chemical transformation for exploring structure-activity relationships and developing new therapeutic agents.[2] The N-demethylation of alkaloids is a well-established field in organic synthesis, with several reliable methods available.[2] This protocol focuses on a practical and scalable approach for this conversion.

Chemical Structures

Caption: Chemical transformation from atherosperminine to **Noratherosperminine**.

Experimental Protocols

Protocol 1: N-Demethylation using α -Chloroethyl Chloroformate (ACE-Cl)

This one-pot, two-step procedure is often preferred due to its high yield and the facile hydrolysis of the carbamate intermediate.^[1]

Materials:

- Atherosperminine
- α -Chloroethyl chloroformate (ACE-Cl)
- 1,2-Dichloroethane (DCE) or other suitable inert solvent^[3]
- Methanol
- Proton scavenger (e.g., proton sponge, optional)^[4]
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO_3) solution
- Sodium sulfate (Na_2SO_4) or Magnesium sulfate (MgSO_4)
- Silica gel for chromatography

Procedure:

- Carbamate Formation:
 - Dissolve atherosperminine (1 equivalent) in dry 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

- Cool the solution to 0 °C in an ice bath.
- Slowly add α -chloroethyl chloroformate (1.2-1.5 equivalents) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and then reflux for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The inclusion of a proton scavenger can be advantageous to neutralize any trace acid impurities.[4]
- Hydrolysis of the Carbamate:
 - Once the formation of the carbamate intermediate is complete (as indicated by TLC), cool the mixture to room temperature.
 - Remove the solvent under reduced pressure.
 - Add methanol to the residue and heat the solution at reflux for 1-2 hours to effect the cleavage of the carbamate.[1]
- Work-up and Purification:
 - Concentrate the methanolic solution in vacuo.
 - Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude **Noratherosperminine** by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Expected Yield: Based on similar N-demethylations of aporphine alkaloids, yields can be expected in the range of 70-90%.[1]

Protocol 2: N-Oxidation followed by Reductive Demethylation

This two-step method provides an alternative route to **Noratherosperminine**.

Materials:

- Atherosperminine
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Iron(II) sulfate heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$) or other reducing agents
- Methanol or an aqueous-alcoholic solvent^[5]
- Ammonium hydroxide (NH_4OH)
- Standard work-up and purification reagents as in Protocol 1.

Procedure:

- Formation of Atherosperminine-N-oxide:
 - Dissolve atherosperminine (1 equivalent) in dichloromethane.
 - Cool the solution to 0 °C.
 - Add m-CPBA (1.1-1.3 equivalents) portion-wise, maintaining the temperature at 0 °C.
 - Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
 - Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and meta-chlorobenzoic acid.

- Dry the organic layer and concentrate to obtain the crude atherosperminine-N-oxide, which can often be used in the next step without further purification.
- Reductive Demethylation:
 - Dissolve the crude N-oxide in methanol or an aqueous-alcoholic solvent.
 - Add a solution of iron(II) sulfate heptahydrate (2-3 equivalents) in water.
 - Reflux the mixture for 1-3 hours, monitoring the conversion to **Noratherosperminine** by TLC.
 - Cool the reaction, make it basic with ammonium hydroxide, and extract with dichloromethane or chloroform.
 - Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.
 - Purify the residue by column chromatography as described in Protocol 1.

Expected Yield: This method can also provide good to excellent yields, often in the range of 80-95% for the demethylation step.^[5]

Data Presentation

Table 1: Summary of Reagents and Expected Outcomes for N-Demethylation of Atherosperminine

Method	Key Reagent(s)	Solvent(s)	Typical Reaction Time	Expected Yield Range (%)	Purity
Protocol 1	α -Chloroethyl chloroformate	1,2-Dichloroethane, Methanol	2-5 hours	70-90	>95% after chromatography
Protocol 2	m-CPBA, $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$	Dichloromethane, Methanol/Water	3-7 hours	80-95 (demethylation step)	>95% after chromatography

Note: The expected yield and purity are based on literature reports for the N-demethylation of structurally similar aporphine alkaloids and may require optimization for the specific substrate.

Experimental Workflow Diagram



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Caption: Experimental workflows for the semi-synthesis of **Noratherosperminine**.

Safety Precautions

- Work in a well-ventilated fume hood, especially when handling chloroformates and chlorinated solvents.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- α -Chloroethyl chloroformate is corrosive and a lachrymator; handle with care.
- m-CPBA is a potential explosive and should not be subjected to shock or friction.
- Cyanogen bromide (a reagent in the classical von Braun reaction, not detailed here) is highly toxic and should be handled with extreme caution by experienced personnel only.[6]

Characterization of Noratherosperminine

The final product should be characterized to confirm its identity and purity.

- Mass Spectrometry (MS): To confirm the molecular weight ($C_{19}H_{21}NO_2$: 295.38 g/mol).[7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR to confirm the structure and the absence of the N-methyl signal.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[7]

This application note provides a comprehensive guide for the semi-synthesis of **Noratherosperminine**. Researchers should adapt and optimize the described conditions to achieve the best results in their specific laboratory setting.

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